Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate halogenated compound.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate halogenated intermediate.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the ethyl carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can be compared with other similar compounds, such as:
Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thioacetate: This compound features an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.
Ethyl {5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanylacetate: This compound contains a triazole ring and a phenyl group, which may confer different reactivity and biological activities.
Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12ClN3O3S |
---|---|
Molecular Weight |
313.76 g/mol |
IUPAC Name |
ethyl N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C12H12ClN3O3S/c1-2-18-12(17)14-11-16-15-10(20-11)7-19-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,16,17) |
InChI Key |
GIOOLVBJORZLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.